cyclopenta-1,3-diene;nickel(2+)

Amperometric biosensor Mediated electron transfer Glucose oxidase electrode

Nickelocene, bis(cyclopentadienyl)nickel(II), is a group‑10 metallocene with the formula Ni(η⁵‑C₅H₅)₂. Unlike the iconic 18‑electron ferrocene, nickelocene possesses 20 valence electrons, making it the most electron‑rich transition‑metal metallocene and rendering it paramagnetic with a magnetic moment of approximately 2.86–2.89 BM.

Molecular Formula C10H2Ni-8
Molecular Weight 180.82 g/mol
Cat. No. B12351437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta-1,3-diene;nickel(2+)
Molecular FormulaC10H2Ni-8
Molecular Weight180.82 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ni+2]
InChIInChI=1S/2C5H.Ni/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2
InChIKeyFOJYUDYOMZUGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickelocene (NiCp₂) for Research and Industrial Procurement: Core Identity, Comparators, and Selection Rationale


Nickelocene, bis(cyclopentadienyl)nickel(II), is a group‑10 metallocene with the formula Ni(η⁵‑C₅H₅)₂ [1]. Unlike the iconic 18‑electron ferrocene, nickelocene possesses 20 valence electrons, making it the most electron‑rich transition‑metal metallocene and rendering it paramagnetic with a magnetic moment of approximately 2.86–2.89 BM [2]. It is a bright‑green crystalline solid (m.p. 173–174 °C) that sublimes readily under reduced pressure and serves as a volatile, non‑carbonyl nickel source for chemical vapor deposition (CVD), atomic layer deposition (ALD), and catalyst synthesis [3]. Its closest structural analogs—ferrocene (FeCp₂, 18 e⁻), cobaltocene (CoCp₂, 19 e⁻), and chromocene (CrCp₂, 16 e⁻)—share the sandwich motif but diverge sharply in electronic configuration, redox behavior, thermal lability, and application‑specific performance.

Why Ferrocene, Cobaltocene, or Chromocene Cannot Substitute Nickelocene in Target Applications


The metallocene family exhibits a superficially uniform sandwich architecture, yet the metal center dictates electronic structure, stability, and reactivity differences that preclude simple interchange. Nickelocene's 20‑valence‑electron configuration places two electrons in antibonding molecular orbitals, resulting in a metal–ligand bond dissociation energy (CpNi⁺–Cp = 313 kJ mol⁻¹) that is significantly weaker than that of ferrocene (CpFe⁺–Cp = 357 kJ mol⁻¹) [1]. This electronic distinction propagates into every practically relevant property: nickelocene is air‑sensitive and decomposes on oxide supports at room temperature, whereas ferrocene is air‑stable and requires 300 °C for surface reaction [2]; nickelocene exhibits a quasi‑redox potential ~0.3 V more negative than any ferrocene derivative [3]; and nickelocene is thermodynamically far easier to oxidize to the dication than either ferrocene or cobaltocene [4]. Consequently, procurement decisions must be guided by application‑specific quantitative evidence rather than assumed metallocene interchangeability.

Nickelocene (NiCp₂) Product-Specific Quantitative Differentiation Evidence vs. Ferrocene, Cobaltocene, and Ni(CO)₄


Biosensor Mediator Operating Potential: Nickelocene Lowers Detection Voltage by ~0.3 V vs. Ferrocene Derivatives

In a direct head‑to‑head comparison using glucose oxidase‑based amperometric biosensors, the quasi‑redox potential of the nickelocene/nickelocenium couple was ~0.3 V more negative than that of all investigated ferrocene derivatives [1]. This shifts the biosensor operating potential to approximately 0.00 V versus an Ag/AgCl reference electrode, compared with ~+0.30 V required for ferrocene‑mediated systems [1].

Amperometric biosensor Mediated electron transfer Glucose oxidase electrode

Metal–Ligand Bond Dissociation Energy: CpNi⁺–Cp Bond Is 44 kJ mol⁻¹ Weaker Than CpFe⁺–Cp

Time‑resolved photodissociation (TRPD) measurements on gas‑phase metallocene cations yielded a CpNi⁺–Cp bond strength of 313 kJ mol⁻¹, compared with 357 kJ mol⁻¹ for the ferrocene cation [1]. The 44 kJ mol⁻¹ difference (approximately 12% weaker) is attributed to the population of antibonding orbitals arising from nickelocene's 20‑electron configuration [1].

Bond dissociation energy Gas-phase ion chemistry Metallocene stability

ALD Growth Mode Divergence: Nickelocene Drives 3D Island Growth Whereas Ferrocene Favors 2D Layer‑by‑Layer Growth

In a ternary thermal ALD process using ozone as the oxygen source, nickelocene and ferrocene exhibit fundamentally different growth modes on carbon nanotube substrates. Ferrocene promotes 2D layer‑by‑layer growth, while nickelocene strongly favors 3D island (Volmer–Weber) growth [1]. This growth‑mode divergence leads to unexpected atomic ratios and film morphologies in mixed Fe–Ni oxide depositions, with the 2Fe:1Ni composition delivering an OER overpotential of 267 mV at 10 mA cm⁻² [1].

Atomic layer deposition Thin-film morphology Nickel-iron oxide

Accessibility of the Metallocene Dication: Nickelocene Oxidizes to Ni(IV) at Potentials >1 V Lower Than Ferrocene or Cobaltocene

Cyclic voltammetry studies across 12 nonaqueous solvents demonstrate that nickelocene undergoes two sequential one‑electron oxidations: NiCp₂ → [NiCp₂]⁺ at ~+0.10 V and [NiCp₂]⁺ → [NiCp₂]²⁺ at ~+0.74 to +0.98 V vs. S.C.E. [1] [2]. In stark contrast, the second oxidation of ferrocene to the Fe(IV) dication requires +1.71 V vs. FeCp₂⁰/⁺ (necessitating liquid SO₂ at low temperature), and cobaltocene requires +2.72 V [1]. Nickelocene's dication is thus accessible under mild ambient electrochemical conditions that are entirely incompatible with its Fe and Co analogs.

Electrochemical oxidation Dication stability Metallocene redox chemistry

Surface Reactivity on Oxide Supports: Nickelocene Decomposes at Room Temperature; Ferrocene Requires 300 °C

CO FTIR spectroscopy of metallocenes deposited on silica gel and AlPO₄ revealed that nickelocene reacts immediately with both support surfaces at room temperature, decomposing to Ni⁰ and C₁₀H₁₂, with Ni(CO)₄ (νCO = 2056 cm⁻¹) detected as a secondary product [1]. Ferrocene, by comparison, produced only weak CO IR bands and required heating to 300 °C to react appreciably with the AlPO₄ surface [1]. Nickelocene was also less stable at room temperature on these supports than chromocene [1].

Heterogeneous catalysis Surface organometallic chemistry Supported metallocene

Safety Profile vs. Ni(CO)₄: Nickelocene Is a Significantly Less Hazardous Volatile Nickel precursor for CVD/ALD

Nickel tetracarbonyl, Ni(CO)₄, is classified as extremely toxic with a recommended maximal 8‑hour atmospheric concentration of 0.001 ppm and is both spontaneously flammable in air and explosive above 60 °C [1]. Nickelocene is explicitly described as 'much less toxic than Ni(CO)₄' [2] while still serving as an effective volatile nickel source for MOCVD, with a source temperature of 150 °C, decomposition onset at approximately 175 °C, and successful film growth demonstrated in the 200–350 °C range [2].

Chemical vapor deposition precursor Occupational safety Nickel thin film

Nickelocene (NiCp₂) High-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


Low-Potential Amperometric Biosensor Mediator for Interference-Free Glucose Detection

Nickelocene's quasi‑redox potential, ~0.3 V more negative than ferrocene derivatives, enables glucose biosensor operation at ~0.00 V vs. Ag/AgCl [1]. At this near‑zero potential, electrochemical oxidation of common serum interferents (ascorbic acid, uric acid, acetaminophen) is thermodynamically suppressed, eliminating the need for permselective membranes. This is a directly quantified, application‑specific advantage over ferrocene‑mediated electrodes, which operate at ~+0.30 V and suffer from greater interference currents [1].

Low-Temperature MOCVD/ALD of Metallic Nickel and Nickel Oxide Thin Films

Nickelocene decomposes on oxide surfaces at room temperature, ~275 °C lower than ferrocene [2], and the CpNi⁺–Cp bond is 44 kJ mol⁻¹ weaker than CpFe⁺–Cp [3]. This intrinsic lability enables nickelocene to serve as an effective MOCVD precursor for metallic Ni films at 160–200 °C with growth rates of 0.2–0.8 μm h⁻¹ [4], and as an ALD precursor for crystalline NiO films in the 100–250 °C window with growth per cycle of 0.29–0.39 Å [5]. Ferrocene cannot deliver nickel‑containing films and would require far higher temperatures for iron deposition.

Controlled 3D Nanostructured NiO Film Growth via ALD for Electrocatalysis

In thermal ALD with ozone, nickelocene intrinsically drives 3D island (Volmer–Weber) growth, whereas ferrocene promotes 2D layer‑by‑layer growth [6]. This mechanistic divergence is critical when engineering high‑surface‑area NiO or mixed Fe–Ni oxide electrodes: the 3D morphology induced by nickelocene contributes to optimized OER performance (overpotential 267 mV at 10 mA cm⁻² for 2Fe:1Ni composition) [6]. Ferrocene cannot replicate this morphology and would produce structurally different films unsuitable for the same electrocatalytic application.

Two-Electron Redox Chemistry via the Accessible Nickelocenium Dication

Nickelocene's second oxidation to the Ni(IV) dication occurs at +0.74 to +0.98 V vs. S.C.E., approximately 0.7–1.0 V lower than the ferrocene dication and ~1.7–2.0 V lower than the cobaltocene dication [7]. This uniquely accessible dicationic state enables stoichiometric two‑electron oxidation pathways under mild nonaqueous conditions—chemistry that is thermodynamically inaccessible with ferrocene or cobaltocene without resorting to cryogenic liquid SO₂ and highly oxidizing conditions. Researchers designing electrosynthetic or stoichiometric oxidation protocols requiring a stable M(IV) metallocene intermediate should select nickelocene on this basis.

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